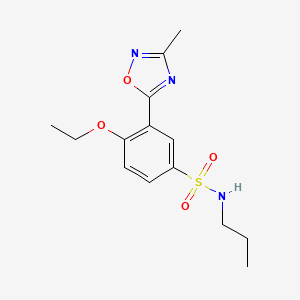
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a chemical compound that has been widely used in scientific research. This compound belongs to the family of oxadiazole derivatives and is known for its potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline are diverse. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various tissues. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments include its high potency, selectivity, and low toxicity. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are many future directions for the research and development of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to further investigate its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the solubility and stability of this compound to enhance its bioavailability and efficacy.
Synthesemethoden
The synthesis method of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves the reaction of 2-nitroaniline with 2-methoxybenzoyl hydrazine and 4-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is vast. This compound has been studied for its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-7-9-16(10-8-15)14-24-19-12-11-17(13-20(19)27(28)29)23-25-22(26-31-23)18-5-3-4-6-21(18)30-2/h3-13,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWOIAXMCAMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

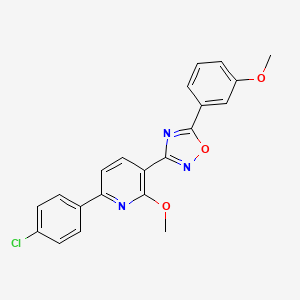


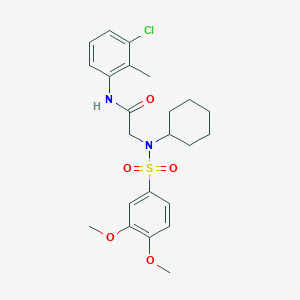
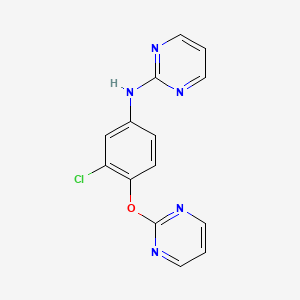
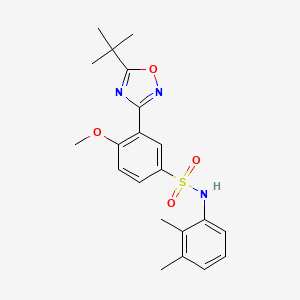
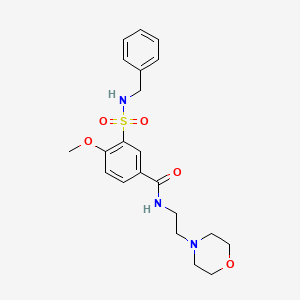
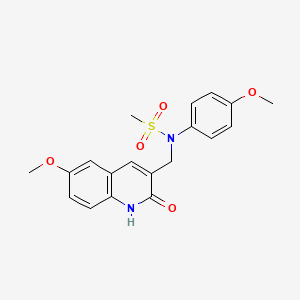
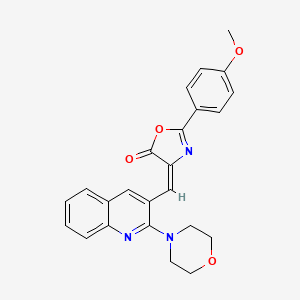
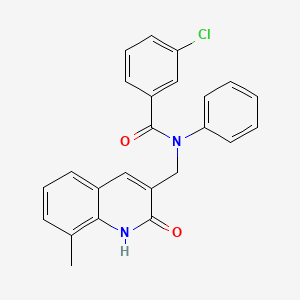
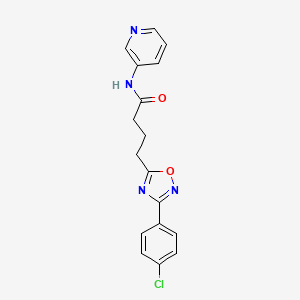
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)
